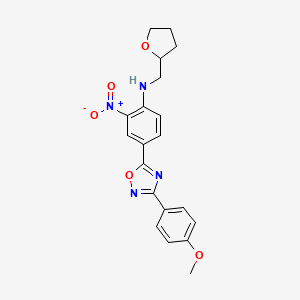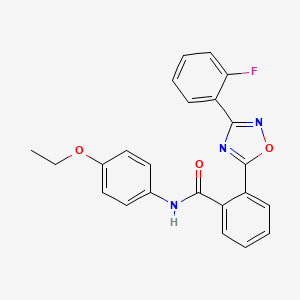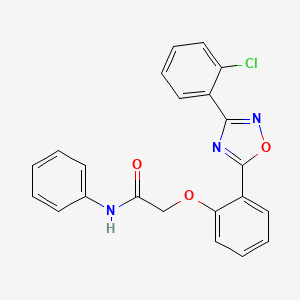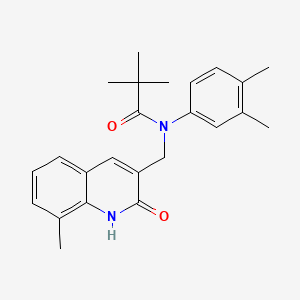
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide, also known as DM-PITP, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. DM-PITP is a pivaloyloxymethyl ester derivative of quinacrine, which is a well-known antimalarial drug. DM-PITP has been studied for its ability to inhibit phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis by phospholipase C (PLC) enzymes, making it a potential tool for investigating the role of PIP2 in various cellular processes.
作用機序
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide inhibits the hydrolysis of PIP2 by PLC enzymes, which play a critical role in cellular signaling pathways. PIP2 is a phospholipid that is present in the plasma membrane of cells and plays a key role in the regulation of ion channels, cytoskeletal dynamics, and other cellular processes. By inhibiting the hydrolysis of PIP2, N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide can modulate these cellular processes and provide insights into their regulation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and TRPC channels. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has also been shown to modulate the release of neurotransmitters, including dopamine and acetylcholine. These effects suggest that N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has several advantages for use in lab experiments, including its ability to selectively inhibit the hydrolysis of PIP2 by PLC enzymes. However, N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal concentration and duration of exposure.
将来の方向性
Future research on N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide could focus on its potential applications in cancer research, as PIP2 is known to be involved in the regulation of cell proliferation and survival. Other future directions could include the investigation of the effects of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide on other cellular processes and the development of more selective inhibitors of PIP2 hydrolysis. Additionally, further studies are needed to determine the optimal concentration and duration of exposure for N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide in various experimental systems.
合成法
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide can be synthesized using a two-step process. The first step involves the reaction of 2-hydroxy-8-methylquinoline with pivaloyl chloride to form the pivaloyloxymethyl ester of 2-hydroxy-8-methylquinoline. The second step involves the reaction of the pivaloyloxymethyl ester of 2-hydroxy-8-methylquinoline with 3,4-dimethylphenylamine to form N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide.
科学的研究の応用
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has been used in various scientific research applications, including the investigation of the role of PIP2 in cellular signaling pathways, the regulation of ion channels, and the modulation of neurotransmitter release. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has also been studied for its potential applications in cancer research, as PIP2 is known to be involved in the regulation of cell proliferation and survival.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-10-11-20(12-17(15)3)26(23(28)24(4,5)6)14-19-13-18-9-7-8-16(2)21(18)25-22(19)27/h7-13H,14H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCOZJUQJLSDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

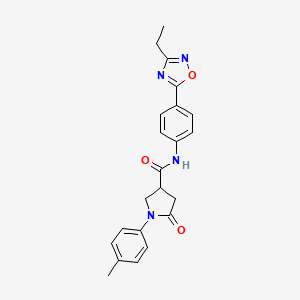
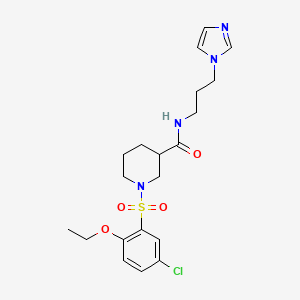



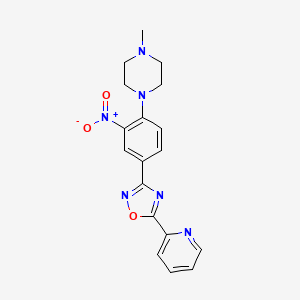

![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)

